1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-carbamimidoylcarbamimidothioate
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Overview
Description
N-({[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDOYL)GUANIDINE is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a dioxopyrrolidinyl moiety, and a methanimidoyl guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDOYL)GUANIDINE typically involves multiple steps. One common method includes the following steps:
Formation of the Ethoxyphenyl Group: This step involves the reaction of 4-ethoxyphenylamine with an appropriate acylating agent to form the ethoxyphenyl group.
Formation of the Dioxopyrrolidinyl Moiety: This involves the cyclization of a suitable precursor to form the 2,5-dioxopyrrolidinyl ring.
Coupling Reaction: The ethoxyphenyl group and the dioxopyrrolidinyl moiety are then coupled using a thiolating agent to form the sulfanyl linkage.
Introduction of the Methanimidoyl Guanidine Group: This final step involves the reaction of the intermediate with a guanidine derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-({[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDOYL)GUANIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like ceric ammonium nitrate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl group, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic or nucleophilic reagents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-({[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDOYL)GUANIDINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-({[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDOYL)GUANIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-ETHOXYPHENYL)-2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
- **N-(2-ETHOXYPHENYL)-2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
Uniqueness
N-({[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDOYL)GUANIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17N5O3S |
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Molecular Weight |
335.38 g/mol |
IUPAC Name |
[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(diaminomethylidene)carbamimidothioate |
InChI |
InChI=1S/C14H17N5O3S/c1-2-22-9-5-3-8(4-6-9)19-11(20)7-10(12(19)21)23-14(17)18-13(15)16/h3-6,10H,2,7H2,1H3,(H5,15,16,17,18) |
InChI Key |
XHFLBGTZJJVJIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=N)N=C(N)N |
Origin of Product |
United States |
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